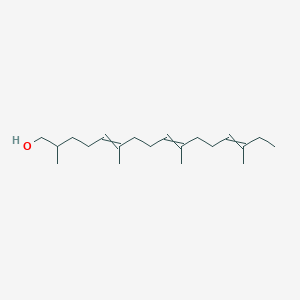
2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL is a linear diterpene alcohol with significant biological and chemical properties. This compound is known for its role as a biochemical precursor in the synthesis of various important natural products, including terpenes, carotenoids, steroids, cholesterol, and taxol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL typically involves the use of geranylgeranyl pyrophosphate as a starting material. The process includes a series of condensation reactions, followed by reduction and deprotection steps to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or esters.
Scientific Research Applications
2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various natural products and complex organic molecules.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antiviral, antitumor, and anti-inflammatory properties.
Industry: The compound is used in the production of fragrances, flavors, and bioactive compounds.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of important biomolecules, influencing various metabolic processes. The compound’s effects are mediated through its conversion to active metabolites that participate in cell signaling and regulatory pathways .
Comparison with Similar Compounds
2,6,10,14-Tetramethylhexadecane:
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate: This compound is an ester derivative with similar biological activities
Uniqueness: 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL is unique due to its specific hydroxyl group, which allows it to participate in a wider range of chemical reactions and biological processes compared to its saturated and ester counterparts .
Properties
CAS No. |
596813-46-6 |
|---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,6,10,14-tetramethylhexadeca-5,9,13-trien-1-ol |
InChI |
InChI=1S/C20H36O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h10,12,14,20-21H,6-9,11,13,15-16H2,1-5H3 |
InChI Key |
BTAKJQGNEVINJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=CCCC(=CCCC(C)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


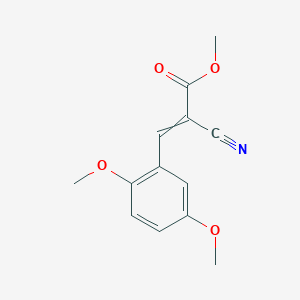

![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

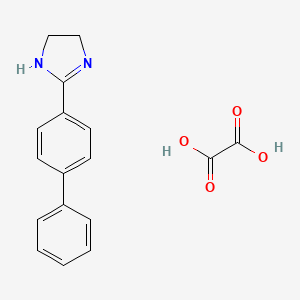
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
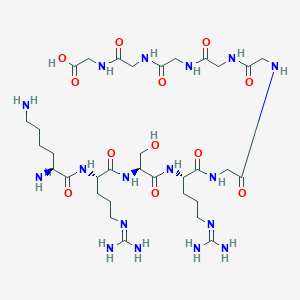
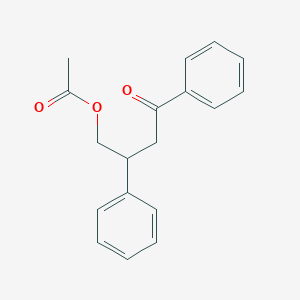
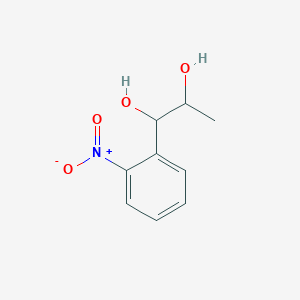
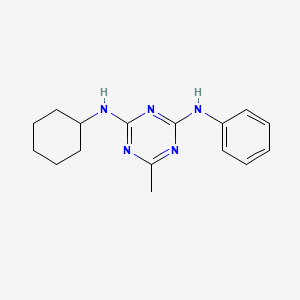
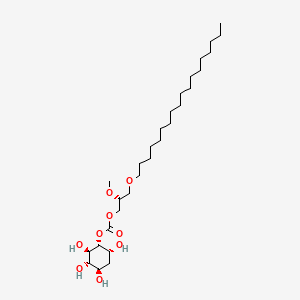
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)

